molecular formula C14H15N5S B293134 4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B293134
M. Wt: 285.37 g/mol
InChI Key: JQCSBRXVQFKSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that has shown potential for scientific research applications.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Biochemical and Physiological Effects
Studies have shown that the compound can induce cell death in cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to induce cell death in cancer cells, which can be useful for studying the mechanisms of cancer cell death. However, the compound may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

Future research on 4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione could explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could investigate its mechanism of action and potential side effects.
Conclusion
4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that has shown potential for scientific research applications. Its ability to induce cell death in cancer cells and protect against oxidative stress make it a promising candidate for further study. Future research could explore its potential use in the treatment of neurodegenerative diseases and its mechanism of action.

Synthesis Methods

The synthesis of 4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a multi-step process that involves the reaction of various chemicals. The detailed synthesis method is beyond the scope of this paper, but it has been reported in scientific literature.

Scientific Research Applications

The compound has been studied for its potential use as an anti-cancer agent due to its ability to induce cell death in cancer cells. It has also shown promise for use in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

3-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H15N5S/c1-4-6-19-13(16-17-14(19)20)12-10(3)15-11-8-9(2)5-7-18(11)12/h4-5,7-8H,1,6H2,2-3H3,(H,17,20)

InChI Key

JQCSBRXVQFKSAI-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(N2C=C1)C3=NNC(=S)N3CC=C)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=NNC(=S)N3CC=C)C

Origin of Product

United States

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